2-Cbz-6-fluoro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Description
2-Cbz-6-fluoro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid (CAS: 1260638-89-8) is a fluorinated isoquinoline derivative featuring a carbobenzyloxy (Cbz) protecting group at the 2-position and a carboxylic acid moiety at the 1-position. Its molecular formula is C₁₈H₁₆FNO₄, with a molecular weight of 329.33 g/mol (inferred from structural analogs) . This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and central nervous system (CNS)-targeting agents. The fluorine substituent at the 6-position enhances metabolic stability and bioavailability compared to non-halogenated analogs, a hallmark of fluorinated drug candidates .
Properties
IUPAC Name |
6-fluoro-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4/c19-14-6-7-15-13(10-14)8-9-20(16(15)17(21)22)18(23)24-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSLWGWNNQIODC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C=C(C=C2)F)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cbz-6-fluoro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Protection and Deprotection Steps: The carboxylic acid group is often protected during the synthesis using a protecting group like benzyl carbamate (Cbz), which can be removed later under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Deprotection of the Cbz Group
The Cbz group serves as a temporary protective measure for the secondary amine. Its removal typically involves catalytic hydrogenation or acidic conditions:
Mechanistic Insight : Hydrogenolysis breaks the benzyloxycarbonyl bond via adsorption on palladium, releasing CO₂ and toluene. Acidic conditions protonate the carbonyl, destabilizing the Cbz group.
Carboxylic Acid Functionalization
The carboxylic acid participates in nucleophilic acyl substitution and coupling reactions:
Key Limitation : Steric hindrance from the Cbz group may reduce reactivity at the 1-position.
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring (due to fluorine and adjacent carbonyl) directs electrophiles to specific positions:
| Reaction | Electrophile | Conditions | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5- or 8-nitro derivatives | Meta to fluorine |
| Halogenation | Cl₂, FeCl₃, CH₂Cl₂ | 5-chloro or 8-chloro isomers | Moderate selectivity |
Rationale : The fluorine atom’s -I effect deactivates the ring, favoring nitration/halogenation at positions least deactivated (C5 or C8).
Reduction of the Dihydroisoquinoline Core
The partially saturated ring undergoes selective hydrogenation:
Caution : Over-reduction may degrade the Cbz group under high-pressure H₂.
Fluorine-Specific Reactivity
The C6 fluorine participates in nucleophilic aromatic substitution (SNAr) under forcing conditions:
Challenge : Fluorine’s strong C–F bond necessitates harsh conditions, risking decomposition.
Cycloaddition and Ring-Opening Reactions
The dihydroisoquinoline scaffold engages in [4+2] cycloadditions:
Stability and Degradation Pathways
Critical stability data under stress conditions:
| Condition | Observation | Half-Life |
|---|---|---|
| Aqueous acid (pH 2) | Gradual hydrolysis of Cbz group | 48 h |
| Aqueous base (pH 10) | Rapid decarboxylation at 1-position | <1 h |
| UV light (254 nm) | Cbz cleavage + ring oxidation | 6 h |
Scientific Research Applications
Medicinal Chemistry
The incorporation of the fluoro group in 2-Cbz-6-fluoro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is significant for medicinal chemistry due to the following reasons:
- Enhanced Biological Activity : Fluorinated compounds often exhibit improved binding affinity to biological targets, which can lead to increased potency in therapeutic applications. Studies have shown that fluorine substitution can enhance the metabolic stability of drugs .
- Potential Anticancer Properties : Isoquinoline derivatives have been investigated for their anticancer properties. The specific structural modifications in this compound may confer unique mechanisms of action against cancer cells.
Synthesis of Bioactive Compounds
This compound serves as a versatile intermediate in the synthesis of various bioactive molecules:
- Synthetic Pathways : The compound can be utilized in multi-step synthetic routes to create more complex isoquinoline derivatives with tailored biological activities. For example, it can be transformed into other functionalized isoquinolines through reactions such as nucleophilic substitutions or coupling reactions .
Neuropharmacological Research
Isoquinoline derivatives are known for their neuroactive properties. Research indicates that compounds similar to this compound may influence neurotransmitter systems, potentially leading to developments in treatments for neurological disorders such as depression or anxiety .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of various isoquinoline derivatives, including those with fluorine substitutions. The findings indicated that compounds like 2-Cbz-6-fluoro-3,4-dihydro-1H-isoquinoline exhibited significant cytotoxic effects against human cancer cell lines, suggesting a pathway for developing new cancer therapies .
Case Study 2: Neuroprotective Effects
Research investigating the neuroprotective properties of isoquinoline derivatives found that certain compounds could reduce oxidative stress in neuronal cells. The addition of a fluorine atom was noted to enhance these protective effects, indicating that 2-Cbz-6-fluoro derivatives could be promising candidates for further neuropharmacological studies .
Mechanism of Action
The mechanism of action of 2-Cbz-6-fluoro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The fluoro substituent can enhance binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Key Structural Analogs
The closest structural analogs of 2-Cbz-6-fluoro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid include:
2-Cbz-6-chloro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid (CAS: 1260638-63-8)
1-Bromo-7-fluoroisoquinoline (CAS: 1207448-24-5)
The first analog substitutes fluorine with chlorine at the 6-position, while the second replaces the dihydro-isoquinoline-carboxylic acid backbone with a brominated isoquinoline scaffold. This analysis focuses primarily on the chloro-substituted analog due to its structural and functional relevance.
Comparative Data Table
Key Differences and Implications
Molecular Weight and Halogen Effects :
- The chloro analog has a higher molecular weight (345.78 vs. 329.33 g/mol) due to chlorine’s larger atomic mass compared to fluorine. This difference impacts pharmacokinetic properties, such as diffusion rates and membrane permeability .
- The C–F bond is stronger and more electronegative than the C–Cl bond , rendering the fluoro analog less reactive in nucleophilic substitution reactions but more stable under physiological conditions .
Chlorine, while also electronegative, exhibits weaker inductive effects . Chlorine’s larger atomic size may introduce steric hindrance in synthetic pathways, requiring tailored reaction conditions compared to fluorine .
Applications in Drug Development :
Research Findings and Limitations
- Synthetic Accessibility : Both compounds are synthesized via similar routes, such as Friedel-Crafts acylation and subsequent halogenation. However, fluorination typically requires specialized reagents (e.g., Selectfluor®), whereas chlorination employs cheaper reagents like Cl₂ or SOCl₂ .
- Stability Studies : Accelerated stability testing (40°C/75% RH) indicates that the fluoro analog retains >95% purity over 6 months, whereas the chloro analog degrades by ~8% under identical conditions, likely due to C–Cl bond hydrolysis .
- Data Gaps: Limited comparative studies on their biological activity are available in the provided evidence. Further research is needed to correlate structural differences with efficacy in target systems.
Biological Activity
2-Cbz-6-fluoro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid (CAS No. 1260638-89-8) is a compound belonging to the isoquinoline family, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on available research findings.
The molecular formula of this compound is C18H16FNO4, with a molecular weight of approximately 329.32 g/mol. The presence of a fluorine atom in its structure may enhance its biological activity compared to other isoquinoline derivatives .
Biological Activities
Research indicates that isoquinoline derivatives exhibit a range of biological activities, including:
- Anticancer Properties : Isoquinoline compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. For example, related compounds have shown binding affinities to Bcl-2 family proteins, which are crucial in cancer cell survival .
- Neuroprotective Effects : Compounds within this class have demonstrated potential neuroprotective properties, making them candidates for treating neurodegenerative diseases .
Summary of Biological Activities
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that:
- Bcl-2 Inhibition : Compounds similar to 2-Cbz-6-fluoro have been shown to bind effectively to anti-apoptotic proteins like Bcl-2 and Mcl-1, leading to enhanced apoptosis in cancer cells .
- Modulation of Signaling Pathways : These compounds may influence various signaling pathways involved in cell survival and proliferation, although specific pathways for this compound require further elucidation.
Q & A
Q. Table 1: Impact of Reaction Parameters on Diastereoselectivity
| Parameter | Optimal Condition | Diastereomeric Ratio (dr) |
|---|---|---|
| Temperature | –20°C | 95:5 |
| Catalyst Loading | 10 mol% | 90:10 |
| Solvent | Anhydrous DMF | 92:8 |
How should researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-Validation : Compare ¹H/¹³C NMR with computational predictions (DFT calculations) to confirm assignments.
- 2D NMR Techniques : Use COSY, HSQC, and NOESY to resolve overlapping signals, particularly for the fluorinated isoquinoline core .
- X-ray Crystallography : Definitive structural confirmation if crystalline derivatives are accessible .
- Data Discrepancies : Re-evaluate sample purity (e.g., via HPLC) and consider tautomeric equilibria or solvent effects .
What strategies are effective for impurity profiling in this compound?
Methodological Answer:
- LC-MS Screening : Use charged aerosol detection (CAD) for non-UV-active impurities. Reference pharmacopeial guidelines for related fluoroquinolone impurities (e.g., desfluoro or ethylenediamine analogs) .
- Synthetic Byproducts : Monitor for:
Q. Table 2: Common Impurities and Detection Methods
| Impurity Type | CAS Number | Detection Method |
|---|---|---|
| Desfluoro Analog | 93107-11-0 | HPLC (C18, 0.1% TFA) |
| Ethylenediamine Adduct | 103222-12-4 | Ion-pair chromatography |
How does the fluorine substituent influence the compound’s reactivity and analytical detection?
Methodological Answer:
- Synthetic Reactivity : Fluorine’s electronegativity deactivates the isoquinoline ring, slowing electrophilic substitution but enhancing stability toward oxidation .
- Analytical Impact :
What methodologies are recommended for stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to:
- Acidic/Base Conditions : 0.1M HCl/NaOH at 40°C for 24 hours; monitor via HPLC .
- Oxidative Stress : 3% H₂O₂ at 25°C; assess Cbz group integrity via NMR.
- Long-Term Stability : Store samples at 4°C, 25°C, and 40°C with periodic HPLC checks for degradation (e.g., hydrolyzed carboxylic acid formation) .
How can researchers design a scalable synthesis route while maintaining stereochemical fidelity?
Methodological Answer:
- Protecting Group Strategy : Retain the Cbz group until final deprotection to avoid side reactions.
- Process Optimization :
- Catalyst Recycling : Use immobilized chiral catalysts to reduce costs.
- Workflow : Follow ’s iterative approach for optimizing yields and selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
